molecular formula C15H24N2 B7885982 (1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene

(1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene

Cat. No.: B7885982
M. Wt: 232.36 g/mol
InChI Key: AYAFPRVURFFFSK-LJISPDSOSA-N
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Description

(1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7511~10,14~0~2,7~]hexadec7ene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene typically involves multiple steps, including cyclization reactions and the use of specific catalysts to achieve the desired stereochemistry. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene: Unique due to its specific stereochemistry and tetracyclic structure.

    Other diazatetracyclo compounds: Share similar core structures but differ in substituents and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1S,2R,9S,10R)-3-methyl-3,14-diazatetracyclo[7.5.1.110,14.02,7]hexadec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-16-6-2-4-11-8-13-9-14(15(11)16)17-7-3-5-12(13)10-17/h8,12-15H,2-7,9-10H2,1H3/t12-,13+,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAFPRVURFFFSK-LJISPDSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC3CC(C21)N4CCCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC2=C[C@@H]3C[C@@H]([C@@H]21)N4CCC[C@H]3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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